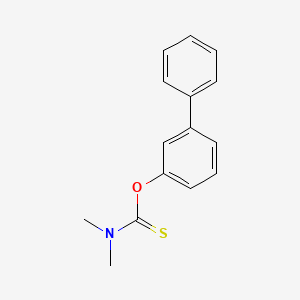
Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester is an organic compound with the molecular formula C15H15NOS and a molecular weight of 257.357 g/mol . This compound is known for its unique structural properties, which include a thiocarbamic acid ester linked to a biphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester typically involves the reaction of dimethyl-thiocarbamic acid with biphenyl-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active thiocarbamic acid, which can then interact with various enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl-thiocarbamic acid O-biphenyl-2-YL ester
- Dimethyl-thiocarbamic acid O-biphenyl-4-YL ester
- (2,6-Diethyl-phenyl)-thiocarbamic acid S-ethyl ester
- (Phenyl-(toluene-4-sulfonylimino)-methyl)-thiocarbamic acid O-ethyl ester
Uniqueness
Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester is unique due to its specific biphenyl-3-YL ester configuration, which imparts distinct chemical and biological properties compared to its isomers and other related compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
66738-30-5 |
|---|---|
Fórmula molecular |
C15H15NOS |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
O-(3-phenylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C15H15NOS/c1-16(2)15(18)17-14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,1-2H3 |
Clave InChI |
UDTZHRVHSYEPEG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)OC1=CC=CC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B11976135.png)

![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11976148.png)
![4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11976149.png)

![5-cyclohexyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976163.png)
![(2Z)-4-oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B11976179.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976180.png)

![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11976188.png)



